(S)-(3-Phenyl-2H-azirin-2-yl)methanol
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Overview
Description
(S)-2-Phenyl-3H-azirine-3-methanol is a chiral compound characterized by the presence of an azirine ring, a phenyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Phenyl-3H-azirine-3-methanol typically involves the cyclization of suitable precursors. One common method is the reaction of phenylacetonitrile with formaldehyde and a base to form the azirine ring. The stereochemistry is controlled by using chiral catalysts or starting materials.
Industrial Production Methods: Industrial production of (S)-2-Phenyl-3H-azirine-3-methanol may involve optimized versions of laboratory synthesis methods. Large-scale production requires careful control of reaction conditions to ensure high yield and enantiomeric purity. Techniques such as continuous flow synthesis and the use of immobilized catalysts can enhance efficiency and scalability.
Types of Reactions:
Oxidation: (S)-2-Phenyl-3H-azirine-3-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the azirine ring can lead to the formation of aziridines or other reduced derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of phenyl-azirine-3-one or phenyl-azirine-3-aldehyde.
Reduction: Formation of 2-phenylaziridine-3-methanol.
Substitution: Formation of various substituted azirine derivatives.
Scientific Research Applications
(S)-2-Phenyl-3H-azirine-3-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Phenyl-3H-azirine-3-methanol involves its interaction with specific molecular targets. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
2-Phenyl-3H-azirine: Lacks the hydroxymethyl group, leading to different reactivity and applications.
3-Phenyl-2H-azirine: Structural isomer with different chemical properties.
2-Phenylaziridine: Reduced form with distinct reactivity.
Uniqueness: (S)-2-Phenyl-3H-azirine-3-methanol is unique due to its chiral nature and the presence of both an azirine ring and a hydroxymethyl group. This combination imparts specific reactivity and potential for diverse applications, distinguishing it from other similar compounds.
Properties
CAS No. |
192370-02-8 |
---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
[(2S)-3-phenyl-2H-azirin-2-yl]methanol |
InChI |
InChI=1S/C9H9NO/c11-6-8-9(10-8)7-4-2-1-3-5-7/h1-5,8,11H,6H2/t8-/m1/s1 |
InChI Key |
FERWRXQNBLZZPM-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N[C@@H]2CO |
SMILES |
C1=CC=C(C=C1)C2=NC2CO |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC2CO |
Synonyms |
2H-Azirine-2-methanol, 3-phenyl-, (2S)- (9CI) |
Origin of Product |
United States |
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